ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic organic compound featuring a thiazolo[5,4-c]pyridine core, a bicyclic heterocyclic system containing sulfur and nitrogen. Key structural elements include:
- Ethyl carboxylate group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
- Butanamido linker: Connects the thiazolo-pyridine core to the aromatic substituent, influencing conformational flexibility.
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGROQCHSVXOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (referred to as ET-FPTCP) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of ET-FPTCP, focusing on its molecular structure, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of ET-FPTCP is , with a molecular weight of 423.52 g/mol. The compound features a thiazolopyridine core, which is known for its presence in various biologically active compounds. The structure includes an ethyl ester group linked to a butanamide side chain and a fluorophenyl thioether moiety, which may influence its biological interactions.
Structural Formula
Key Features
- Thiazolopyridine Core : Associated with diverse biological activities.
- Fluorophenyl Group : Potentially enhances interaction with biological targets.
- Thioether Functionality : May contribute to the compound's pharmacological properties.
Research Findings
- Cell-Based Studies : Preliminary studies indicate that compounds related to thiazolopyridines can induce pluripotency markers in stem cells. For instance, derivatives have shown activity in enforcing Oct3/4 expression, a key factor in maintaining pluripotency in embryonic stem cells .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has demonstrated that modifications to the thiazolopyridine core can significantly affect biological activity. For example, the introduction of different substituents on the phenyl rings can enhance potency against specific biological targets.
- In Vitro Testing : Although specific studies on ET-FPTCP are scarce, related compounds have been tested for anti-cancer properties and have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies
Safety and Hazards
ET-FPTCP is intended solely for research purposes and has not been evaluated for therapeutic use in humans or animals. Safety data regarding toxicity and hazard classifications are not extensively documented; thus, caution should be exercised when handling this compound.
Chemical Reactions Analysis
Synthetic Routes and Key Precursor Reactions
The compound is synthesized via multi-step protocols involving:
The butanamido-thiazolo[5,4-c]pyridine scaffold is assembled via nucleophilic substitution and cyclization, with the ethyl ester introduced in the final step .
Derivatization of Functional Groups
The compound’s reactivity is dominated by three functional groups:
Ethyl Ester Hydrolysis
Thioether Oxidation
The 4-fluorophenylthio group can undergo oxidation:
| Reagent | Product | Outcome |
|---|---|---|
| H₂O₂/CH₃COOH | Sulfoxide (S=O) | Partial oxidation . |
| KMnO₄/H⁺ | Sulfone (O=S=O) | Full oxidation; alters electronic properties . |
Amide Bond Cleavage
| Method | Conditions | Result |
|---|---|---|
| Acidic | 6M HCl, 110°C | Free amine + butanedioic acid |
| Enzymatic | Proteases (e.g., trypsin) | Selective cleavage under mild conditions |
Cross-Coupling and Functionalization
The thiazole ring and aryl groups enable further modifications:
Multi-Component Reactions
Participates in cycloadditions and condensations:
| Reaction | Components | Product |
|---|---|---|
| Hantzsch thiazole synthesis | Ethyl acetoacetate, NH₄SCN | Polycyclic thiazole derivatives . |
| Biginelli reaction | Aldehydes, urea | Dihydropyrimidinones fused to thiazole . |
Stability and Degradation
Table 1: Representative Derivatives and Bioactivity
| Derivative | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Sulfoxide analog | S→SO | 1.4 | K562 leukemia |
| Carboxylic acid | Ester→COOH | >10 | Reduced activity |
| Brominated thiazole | Br at C-5 | 0.9 | A375 melanoma |
Table 2: Reaction Optimization Parameters
| Reaction | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Ester hydrolysis | EtOH/H₂O | 80 | 6 | 85 |
| Suzuki coupling | DMF | 100 | 12 | 68 |
| Thioether oxidation | CH₃COOH | 25 | 24 | 92 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolo-Pyridine Derivatives
*Estimated based on substituent contributions.
Key Observations:
Substituent Impact :
- The 4-fluorophenylthio group in the target compound likely increases polarity compared to the p-tolylthio analog (), which has a methyl group. This could enhance aqueous solubility but reduce membrane permeability .
- Fluorine’s electronegativity may improve metabolic stability compared to methyl, a critical factor in pharmacokinetics.
Core Heterocycle Differences: The thiazolo[5,4-c]pyridine core (target compound and ) differs from the thiazolo[3,2-a]pyrimidine in , which has an additional nitrogen atom.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?
The synthesis involves multi-step functionalization of the thiazolo[5,4-c]pyridine core. A key intermediate, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate , is synthesized via cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine (74.2% yield) . Subsequent coupling with 4-((4-fluorophenyl)thio)butanoic acid employs HATU/DIPEA-mediated amidation in CH₂Cl₂ (yield: ~70–80%) . Critical parameters include:
Q. How is the compound characterized structurally?
Characterization relies on:
- ¹³C NMR : Peaks at δ 171.98 (ester carbonyl), 170.24 (amide carbonyl), and 158.43 (fluorophenyl C-F coupling) confirm functional groups .
- HRMS : Exact mass ([M+H]+) matches theoretical values (e.g., Δ = -0.49 ppm for a PROTAC derivative ).
- HPLC : Purity assessment (>95%) using reverse-phase columns .
Q. What are the stability considerations for this compound under storage?
- Storage : -20°C in anhydrous DMSO or CH₂Cl₂ to prevent hydrolysis of the ester and amide groups.
- Light sensitivity : Protect from UV exposure due to the thioether and aromatic moieties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
SAR studies focus on:
- Thioether modification : Replace 4-fluorophenyl with other aryl groups (e.g., 4-chlorophenyl) to assess electronic effects on target binding .
- Amide linker optimization : Vary the butanamido chain length (C3 vs. C4) to balance solubility and permeability .
- Core substitutions : Introduce methyl groups at the 5-position of the thiazolo[5,4-c]pyridine to modulate steric hindrance .
Q. What mechanistic insights exist for its role in PROTAC design?
This compound serves as a warhead in proteolysis-targeting chimeras (PROTACs):
Q. How can contradictions in synthetic yields be resolved?
Discrepancies in yields (e.g., 74.2% vs. 83% in similar steps ) arise from:
Q. What in vitro assays are suitable for assessing toxicity?
- MTT assay : Measure mitochondrial dysfunction in HepG2 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (target: <10% inhibition at 10 µM) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Bromination | CuBr, t-BuONO, DMF | 50 | 3 | 74.2 | [1] |
| Amidation | HATU, DIPEA, CH₂Cl₂ | RT | 12 | 78.5 | [2] |
Q. Table 2. NMR Data for Key Functional Groups
| Group | ¹³C NMR (δ) | Assignment | Ref. |
|---|---|---|---|
| Ester | 171.98 | COOEt | [7] |
| Amide | 170.24 | CONH | [7] |
| Thioether | 136.14 | C-S-C aromatic | [7] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
